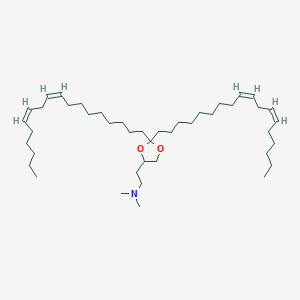

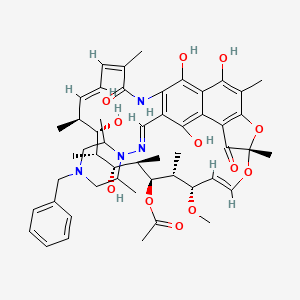

![molecular formula C14H12F7N5S B607214 Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- CAS No. 1282041-94-4](/img/structure/B607214.png)

Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-

Overview

Description

The compound is a complex organic molecule that contains sulfur, fluorine, and a triazolopyrimidine core . Triazolopyrimidines are a class of compounds that have been studied for their various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized from various precursors, including hydrazonoyl halides . The introduction of various functional groups can influence the properties of the resulting compounds .Molecular Structure Analysis

The triazolopyrimidine core of the molecule is a fused ring structure containing triazole and pyrimidine rings . This structure can contribute to high-energy storage and density .Scientific Research Applications

1. Sulfur-containing Amino Acids

Sulfur is a crucial element in biological systems, significantly contributing to the structure of proteins, vitamins, and other essential biomolecules. Sulfur-containing amino acids, such as methionine, cysteine, homocysteine, and taurine, play a pivotal role in synthesizing intracellular antioxidants like glutathione and N-acetyl cysteine. These amino acids and their derivatives are not only potent antioxidants but also act as effective and safe detoxifying agents, offering protection against toxic metal ions and aiding in their removal from the human body (Čolović et al., 2018).

Applications in Sensing and Detection

2. Organic Chemosensors

Sulfur, along with other heteroatoms like nitrogen and oxygen, is a key component in organic compounds used in various fields, including as ligands in coordination chemistry. These compounds serve as efficient chemosensors, enabling the detection of different metal ions in diverse samples. For instance, sulfur-containing organic compounds like Schiff bases, thiourea, and others are employed as chemosensors for the fluorimetric and colorimetric detection of Zn(II) ions in environmental, agricultural, and biological samples (Alharbi, 2022).

Role in Environmental Processes

3. Sulfur Cycling in the Marine Atmospheric Boundary Layer

Sulfur's role in the Earth's biogeochemical environment is highly dynamic, with a significant presence in the atmosphere and biosphere, primarily due to its active redox chemistry. The marine atmospheric boundary layer is a critical zone for sulfur cycling, involving emissions from phytoplankton, dispersion, and chemical processing. However, uncertainties in modeling sulfur cycling, especially concerning wet and dry deposition and heterogeneous oxidation, pose challenges in accurately simulating this process (Faloona, 2009).

Industrial and Environmental Applications

4. Elemental Sulfur and Derivatives

Sulfur, due to its abundance and biological activity, finds applications across various fields. Innovations in nanotechnology have paved the way for the synthesis of nanosulfur with unique properties. Sulfur composites and plasmonic nanostructures synthesized from sulfur are showing promising performance in environmental fields. However, with widespread application comes the potential for ecological risks and health effects, necessitating strategies for safe applications of sulfur and its derivatives (Teng et al., 2019).

Mechanism of Action

Target of Action

DSM265 primarily targets the Plasmodium dihydroorotate dehydrogenase (DHODH) . DHODH is an essential enzyme in the malaria parasite, required for pyrimidine biosynthesis and the creation of parasite DNA and RNA . DSM265 is highly selective towards DHODH of the malaria parasite Plasmodium .

Mode of Action

DSM265 inhibits the DHODH enzyme, thereby disrupting the pyrimidine biosynthesis of the parasite . This inhibition leads to the death of the parasite, as it can no longer produce the necessary DNA and RNA for its survival and replication .

Biochemical Pathways

The primary biochemical pathway affected by DSM265 is the pyrimidine biosynthesis pathway . By inhibiting the DHODH enzyme, DSM265 disrupts this pathway, preventing the parasite from producing the pyrimidines necessary for DNA and RNA synthesis .

Pharmacokinetics

DSM265 has favorable pharmacokinetic properties. It is predicted to provide therapeutic concentrations for more than 8 days after a single oral dose in the range of 200 to 400 mg . The mean DSM265 peak plasma concentration (Cmax) ranged between 1310 ng/mL and 34800 ng/mL and was reached in a median time (tmax) between 1.5 h and 4 h, with a mean elimination half-life between 86 h and 118 h .

Result of Action

A single dose of DSM265 typically clears blood stages of P. falciparum parasites within 48 hours . It is efficacious against both blood and liver stages of P. falciparum, and active against drug-resistant parasite isolates . The unbound EC50 for P. falciparum liver-stage large forms was similar to the unbound P. falciparum blood-stage EC50, suggesting that DSM265 will be effective for the elimination of both blood and liver replicative forms .

Future Directions

Biochemical Analysis

Biochemical Properties

DSM265 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in the parasite. By inhibiting DHODH, DSM265 disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The compound interacts specifically with the DHODH enzyme, binding to its active site and preventing the oxidation of dihydroorotate to orotate .

Cellular Effects

DSM265 affects various types of cells, particularly those of the Plasmodium falciparum parasite. It influences cell function by inhibiting the synthesis of pyrimidines, which are vital for DNA replication and RNA transcription. This inhibition leads to a decrease in cell proliferation and ultimately results in cell death . Additionally, DSM265 impacts cell signaling pathways and gene expression by disrupting the normal function of DHODH, which is crucial for maintaining cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of DSM265 involves its binding to the active site of the DHODH enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of dihydroorotate to orotate, a key step in the pyrimidine biosynthesis pathway . By blocking this pathway, DSM265 effectively starves the parasite of the necessary components for DNA and RNA synthesis, leading to its death . The compound’s selective inhibition of DHODH ensures that it targets the parasite without affecting the host’s cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DSM265 have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against DHODH for extended periods . Degradation of DSM265 can occur under certain conditions, which may reduce its efficacy . Long-term studies have shown that DSM265 can have sustained effects on cellular function, with prolonged inhibition of parasite growth and replication .

Dosage Effects in Animal Models

The effects of DSM265 vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, DSM265 can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antimalarial activity . Careful dosage optimization is necessary to balance efficacy and safety in animal models .

Metabolic Pathways

DSM265 is involved in the pyrimidine biosynthesis pathway, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH) . By inhibiting DHODH, DSM265 disrupts the production of pyrimidines, leading to a decrease in nucleotide levels and affecting DNA and RNA synthesis . The compound’s interaction with DHODH also impacts metabolic flux, reducing the availability of pyrimidine nucleotides for cellular processes .

Transport and Distribution

Within cells and tissues, DSM265 is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . DSM265’s localization within cells is influenced by its chemical properties, allowing it to accumulate in areas where DHODH is active . This targeted distribution enhances its efficacy against the parasite .

Subcellular Localization

DSM265’s subcellular localization is primarily within the mitochondria, where the DHODH enzyme is located . The compound’s activity is dependent on its ability to reach and bind to DHODH within the mitochondrial membrane . Post-translational modifications and targeting signals direct DSM265 to the mitochondria, ensuring its effective inhibition of the enzyme . This precise localization is crucial for its antimalarial activity .

properties

IUPAC Name |

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZSVTOIBNSVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1282041-94-4 | |

| Record name | DSM-265 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSM-265 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DSM-265 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

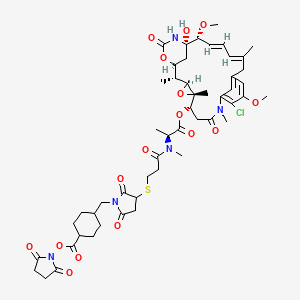

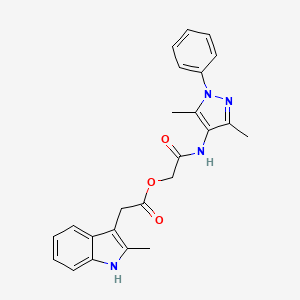

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)

![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)